N-cyclooctyl-4-phenylbutanamide
Description
N-Cyclooctyl-4-phenylbutanamide is a synthetic organic compound belonging to the butanamide class. Its IUPAC name indicates a butanamide backbone (CH₂CH₂CH₂CO-NH-) substituted with a cyclooctyl group on the amide nitrogen and a phenyl group on the fourth carbon of the butanamide chain. This structure confers unique physicochemical properties, such as increased lipophilicity due to the bulky cyclooctyl group, which may influence bioavailability and receptor-binding kinetics.
Properties
IUPAC Name |
N-cyclooctyl-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO/c20-18(15-9-12-16-10-5-4-6-11-16)19-17-13-7-2-1-3-8-14-17/h4-6,10-11,17H,1-3,7-9,12-15H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJZRYMDZDBNMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-4-phenylbutanamide typically involves the reaction of cyclooctylamine with 4-phenylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (25-40°C).
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: N-cyclooctyl-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-cyclooctyl-4-phenylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclooctyl-4-phenylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Implications and Structural-Activity Relationships (SAR)
- Opioid Receptor Affinity: Piperidinyl-containing analogs () exhibit high μ-opioid receptor affinity due to complementary steric and electronic interactions. The cyclooctyl group may shift selectivity toward non-opioid targets, such as σ receptors .
- Metabolic Stability : Fluorinated () and methoxylated () derivatives resist cytochrome P450 oxidation, whereas the cyclooctyl group’s stability remains speculative but is expected to be high due to steric shielding.
- Bioactivity: Amino groups () may enable hydrogen bonding with enzymes or receptors, contrasting with the hydrophobic interactions of cyclooctyl .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-cyclooctyl-4-phenylbutanamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of this compound can follow protocols analogous to substituted butanamides. For example, reacting 4-chlorobutanoyl chloride with cyclooctylamine in a basic aqueous medium under controlled temperature (0–5°C) is a common starting point. Optimization involves adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. THF), and reaction time. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity . Yield optimization may require iterative testing of catalysts (e.g., triethylamine) and monitoring via TLC or HPLC .
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be used to confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify characteristic peaks for the cyclooctyl group (δ 1.2–2.1 ppm for aliphatic protons) and phenyl ring (δ 6.8–7.4 ppm). The amide proton (N–H) typically appears at δ 5.5–6.0 ppm in DMSO-d₆ .
- IR Spectroscopy : Confirm the presence of amide C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹) .
- Mass Spectrometry : ESI-MS or EI-MS should show a molecular ion peak matching the molecular formula (C₁₈H₂₅NO, exact mass calculated). Fragmentation patterns (e.g., loss of cyclooctyl group) aid structural validation .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Answer : Start with cytotoxicity assays (MTT or resazurin-based) in cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells to assess selectivity. Follow with enzyme inhibition studies (e.g., kinase or protease targets) using fluorometric or colorimetric substrates. Dose-response curves (IC₅₀) and statistical validation (e.g., triplicate experiments, ANOVA) are critical .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the potency of this compound derivatives?
- Methodological Answer :
- Analog Synthesis : Modify the phenyl ring (e.g., electron-withdrawing substituents) or cyclooctyl group (e.g., smaller/larger cycloalkanes) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases). Compare with experimental IC₅₀ values to validate models .
- Dynamic Simulations : MD simulations (GROMACS) assess ligand-protein stability and identify key interactions (e.g., hydrogen bonds with active-site residues) .
Q. How should researchers address contradictory data in biological activity assays for this compound?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, serum content) or compound stability. Mitigation strategies include:
- Replicate Experiments : Ensure consistency across ≥3 independent trials.
- Stability Testing : Use HPLC to monitor compound degradation in assay buffers .
- Orthogonal Assays : Validate results with alternative methods (e.g., Western blot for protein targets alongside enzymatic assays) .
Q. What strategies are effective for scaling up this compound synthesis while maintaining reproducibility?
- Methodological Answer :
- Process Chemistry : Transition from batch to flow chemistry for better temperature and mixing control.
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
- Purification Scaling : Use centrifugal partition chromatography (CPC) instead of column chromatography for higher throughput .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
